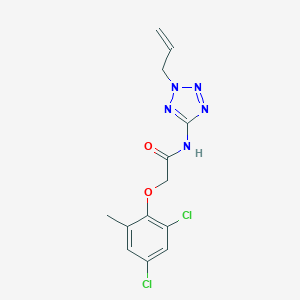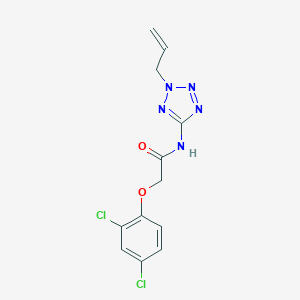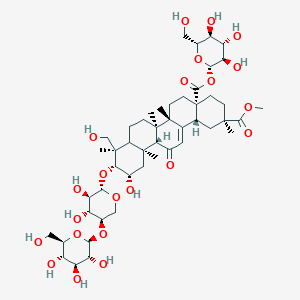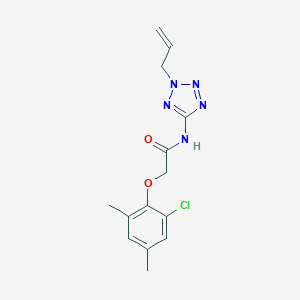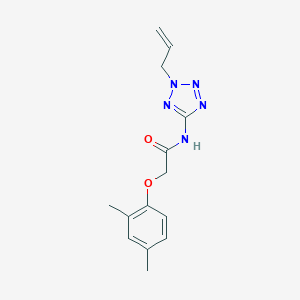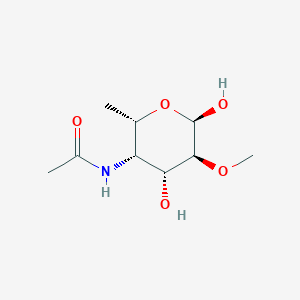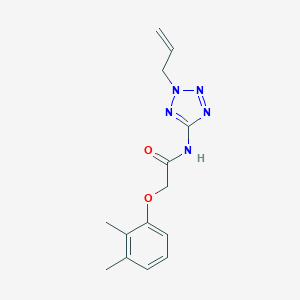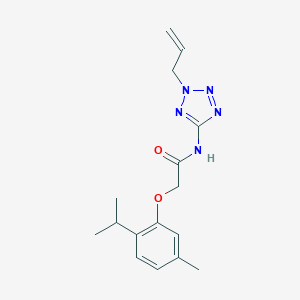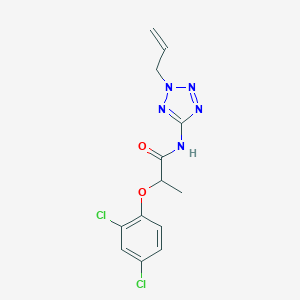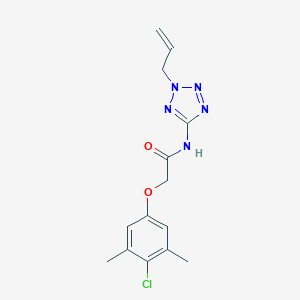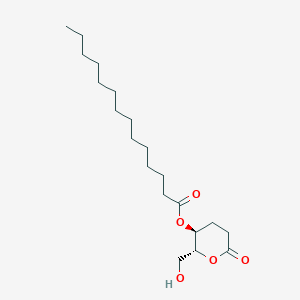
4-O-Tetradecanoyl-2,3-dideoxyglucono-1,5-lactone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-O-Tetradecanoyl-2,3-dideoxyglucono-1,5-lactone (TDL) is a synthetic compound that has been extensively studied for its biochemical and physiological effects. TDL is a lactone derivative of gluconic acid, and its chemical structure is similar to that of acyl-homoserine lactones (AHLs), which are signaling molecules used by bacteria for quorum sensing. Due to its similarity to AHLs, TDL has been used as a tool to study bacterial communication and biofilm formation.
作用機序
4-O-Tetradecanoyl-2,3-dideoxyglucono-1,5-lactone disrupts bacterial quorum sensing by binding to the AHL receptor and preventing the receptor from binding to AHLs. This prevents the bacteria from detecting the presence of other bacteria and inhibits the expression of virulence factors and biofilm formation.
生化学的および生理学的効果
4-O-Tetradecanoyl-2,3-dideoxyglucono-1,5-lactone has been shown to have various biochemical and physiological effects, including the inhibition of bacterial growth, the disruption of bacterial quorum sensing, and the inhibition of biofilm formation. 4-O-Tetradecanoyl-2,3-dideoxyglucono-1,5-lactone has also been shown to have anti-inflammatory effects, which may have potential therapeutic applications.
実験室実験の利点と制限
The advantages of using 4-O-Tetradecanoyl-2,3-dideoxyglucono-1,5-lactone in lab experiments include its ability to disrupt bacterial quorum sensing and inhibit biofilm formation, which are important factors in bacterial pathogenesis. However, the limitations of using 4-O-Tetradecanoyl-2,3-dideoxyglucono-1,5-lactone include its potential toxicity and the need for further research to fully understand its mechanism of action.
将来の方向性
There are various future directions for the study of 4-O-Tetradecanoyl-2,3-dideoxyglucono-1,5-lactone, including:
1. The development of 4-O-Tetradecanoyl-2,3-dideoxyglucono-1,5-lactone analogs with improved efficacy and reduced toxicity.
2. The investigation of 4-O-Tetradecanoyl-2,3-dideoxyglucono-1,5-lactone's potential therapeutic applications, particularly in the treatment of bacterial infections and inflammation.
3. The study of 4-O-Tetradecanoyl-2,3-dideoxyglucono-1,5-lactone's effects on other bacterial species and its potential use in the development of new antimicrobial agents.
4. The investigation of 4-O-Tetradecanoyl-2,3-dideoxyglucono-1,5-lactone's effects on eukaryotic cells and its potential use in cancer research.
In conclusion, 4-O-Tetradecanoyl-2,3-dideoxyglucono-1,5-lactone is a synthetic compound that has been extensively studied for its biochemical and physiological effects. 4-O-Tetradecanoyl-2,3-dideoxyglucono-1,5-lactone has been shown to disrupt bacterial quorum sensing and inhibit biofilm formation, making it a valuable tool for the study of bacterial pathogenesis. Further research is needed to fully understand 4-O-Tetradecanoyl-2,3-dideoxyglucono-1,5-lactone's mechanism of action and its potential therapeutic applications.
合成法
4-O-Tetradecanoyl-2,3-dideoxyglucono-1,5-lactone can be synthesized by the reaction of gluconic acid lactone with tetradecanoic acid in the presence of a catalyst. The reaction yields 4-O-Tetradecanoyl-2,3-dideoxyglucono-1,5-lactone as a white crystalline solid, which can be purified by recrystallization.
科学的研究の応用
4-O-Tetradecanoyl-2,3-dideoxyglucono-1,5-lactone has been used in various scientific research applications, including the study of bacterial communication and biofilm formation. 4-O-Tetradecanoyl-2,3-dideoxyglucono-1,5-lactone has been shown to disrupt quorum sensing in Pseudomonas aeruginosa, a pathogenic bacterium that is known to cause infections in humans. 4-O-Tetradecanoyl-2,3-dideoxyglucono-1,5-lactone has also been shown to inhibit biofilm formation in various bacterial species, including Escherichia coli and Staphylococcus aureus.
特性
CAS番号 |
153764-21-7 |
|---|---|
製品名 |
4-O-Tetradecanoyl-2,3-dideoxyglucono-1,5-lactone |
分子式 |
C13H21N5O2 |
分子量 |
356.5 g/mol |
IUPAC名 |
[(2R,3S)-2-(hydroxymethyl)-6-oxooxan-3-yl] tetradecanoate |
InChI |
InChI=1S/C20H36O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-19(22)24-17-14-15-20(23)25-18(17)16-21/h17-18,21H,2-16H2,1H3/t17-,18+/m0/s1 |
InChIキー |
CYZQSJDYZVYMPX-ZWKOTPCHSA-N |
異性体SMILES |
CCCCCCCCCCCCCC(=O)O[C@H]1CCC(=O)O[C@@H]1CO |
SMILES |
CCCCCCCCCCCCCC(=O)OC1CCC(=O)OC1CO |
正規SMILES |
CCCCCCCCCCCCCC(=O)OC1CCC(=O)OC1CO |
同義語 |
4-O-C14-DDGL 4-O-tetradecanoyl-2,3-dideoxyglucono-1,5-lactone 4-O-tetradecanoyl-2,3-dideoxyglucono-1,5-lactone, (L)-isome |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-fluorobenzamide](/img/structure/B235160.png)
![N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-methylbenzamide](/img/structure/B235162.png)
